Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate
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Overview
Description
Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate is an organic compound with a complex structure that includes methoxy, sulfonyl, and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate typically involves multiple steps, including the introduction of methoxy and sulfonyl groups onto a benzene ring, followed by esterification to form the carboxylate ester. Common synthetic routes may involve:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Sulfonylation: Reaction of amines with sulfonyl chlorides to introduce sulfonyl groups.
Esterification: Conversion of carboxylic acids to esters using methanol and acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps as in laboratory synthesis but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-4-{[(4-methylphenyl)sulfonyl]amino}benzenecarboxylate
- Methyl 2-methoxy-4-{[(4-chlorophenyl)sulfonyl]amino}benzenecarboxylate
- Methyl 2-methoxy-4-{[(4-fluorophenyl)sulfonyl]amino}benzenecarboxylate
Uniqueness
Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The sulfonyl group also provides specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-methoxy-4-[(4-methoxyphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-21-12-5-7-13(8-6-12)24(19,20)17-11-4-9-14(16(18)23-3)15(10-11)22-2/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVSRTXUEUTRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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